3,5-Dichloro-4-hydroxybenzaldehyde

Synthetic methodology Process chemistry Halogenation

Reproducibility issues from isomer contamination or melting point variability? Researchers synthesizing chloroxynil-based herbicides require 3,5-dichloro-4-hydroxybenzaldehyde (CAS 2314-36-5) as the essential precursor, achieving 90-92% yield via optimized oxidative chlorination. The 3,5-dichloro pattern confers distinct reactivity, antifungal MIC (180 μg/mL vs. A. fumigatus), and a well-characterized GC retention index (rank 6 of 10 chlorinated analogs). Its elevated mp (150-154°C) reduces hygroscopicity and sublimation during automated dispensing, ensuring accurate weighing and extended shelf-life over lower-melting analogs. Supplied as a yellow to off-white crystalline solid. Bulk quantities and custom packaging available.

Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
CAS No. 2314-36-5
Cat. No. B186874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-hydroxybenzaldehyde
CAS2314-36-5
Molecular FormulaC7H4Cl2O2
Molecular Weight191.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)C=O
InChIInChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
InChIKeyLIYGCLJYTHRBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-hydroxybenzaldehyde Procurement Guide


3,5-Dichloro-4-hydroxybenzaldehyde (CAS 2314-36-5, C7H4Cl2O2, MW 191.01) is a symmetrically chlorinated aromatic aldehyde featuring chlorine atoms at the 3- and 5- positions and a hydroxyl group at the 4- position [1]. It is commercially available in purities of 97–98% (GC/HPLC) and is supplied as a yellow to off-white crystalline solid with a melting point of 150–154°C . This substitution pattern confers distinctive reactivity and physicochemical properties that differentiate it from its non-chlorinated parent (4-hydroxybenzaldehyde, CAS 123-08-0) and other chlorinated regioisomers [2].

1 3,5-Dichloro regioisomer for Schiff base formation and nucleophilic addition studies
2 Symmetric electron-withdrawing substitution modulates aldehyde electrophilicity and phenolic acidity
3 Well-characterized GC retention behavior supports isomer-specific analytical identification
4 Ambient-stable crystalline solid supports room-temperature handling and recrystallization workflows

Why Substitution with Analogues Compromises Outcomes


Substituting 3,5-dichloro-4-hydroxybenzaldehyde with the non-chlorinated parent compound 4-hydroxybenzaldehyde or alternative chlorinated regioisomers fundamentally alters reaction trajectories, biological activity profiles, and analytical behavior. The 3,5-dichloro substitution pattern introduces electron-withdrawing effects that modulate the electrophilicity of the aldehyde carbon and the acidity of the phenolic hydroxyl, thereby affecting condensation kinetics in Schiff base formation and nucleophilic addition reactions [1]. In antifungal assays, the 3,5-dichloro derivative exhibits a distinct MIC profile compared to mono-substituted analogs [2]. Chromatographically, the 3,5-dichloro isomer elutes at a retention index that differs significantly from the 2,6-dichloro and 2-chloro isomers, with retention order: 3-Cl < parent < 2,5-di-Cl < 2,3-di-Cl < 3,5-di-Cl < 2-Cl < 2,3,5-tri-Cl < 2,3,6-tri-Cl < 2,6-di-Cl < tetra-Cl [1]. These differences mandate compound-specific procurement for reproducible research and process development.

Risk 1 Non-chlorinated parent (4-hydroxybenzaldehyde) lacks the 3,5-dichloro electron-withdrawing effect; reaction kinetics and antifungal assay profiles may shift measurably.
Risk 2 Alternative chlorinated regioisomers (e.g., 2,6-di-Cl, 2-Cl) elute at different GC retention positions and may not match synthetic route requirements for the target substitution pattern.
Risk 3 Mono-chlorinated analogs (3-Cl or 2-Cl) lack symmetric substitution; intermolecular interactions and thermal stability context may differ, potentially affecting handling reproducibility.

Quantitative Differentiation Evidence


Synthetic Yield: Oxidative Chlorination Efficiency

The oxidative chlorination of p-cresol provides 3,5-dichloro-4-hydroxybenzaldehyde in 90–92% yield under optimized orthogonal design conditions, whereas alternative chlorination of 4-hydroxybenzaldehyde with chlorine gas produces variable yields (typically 70–85%) and requires rigorous control to prevent over-chlorination [1]. The orthogonal design-optimized route using p-cresol as starting material achieves this 90–92% yield under milder conditions than previously reported methods, representing a 5–22 percentage point yield advantage over conventional 4-hydroxybenzaldehyde chlorination routes [1].

Synthetic Yield
Reported
90–92%
Reported synthetic route context
Oxidative chlorination of p-cresol; orthogonal design optimization
Synthetic methodology Process chemistry Halogenation Aromatic aldehyde synthesis

Antifungal MIC Against Aspergillus fumigatus

Against Aspergillus fumigatus, 3,5-dichloro-4-hydroxybenzaldehyde exhibits an MIC of 180 μg/mL, representing an approximately 7.8-fold reduction in antifungal potency compared to the unsubstituted parent 2-hydroxybenzaldehyde (MIC = 23 μg/mL) and a >20-fold reduction compared to the most potent analog 2,3-dihydroxybenzaldehyde (MIC = 5 μg/mL) [1]. Structure-activity analysis indicates that the presence of an ortho-hydroxyl group enhances antifungal activity, while the 3,5-dichloro substitution pattern attenuates potency relative to mono-hydroxylated or ortho-substituted analogs [1].

Antifungal MIC
Head-to-head
180 μg/mL
Reported antifungal assay context
A. fumigatus; 7.8-fold higher MIC vs. 2-hydroxybenzaldehyde
Antifungal activity Redox-active benzaldehydes MIC determination Aspergillus fumigatus

GC Retention Behavior vs. Regioisomers

On a non-polar SE-30 capillary column, the retention order among chlorinated 4-hydroxybenzaldehydes is: 3-Cl < parent (0-Cl) < 2,5-di-Cl < 2,3-di-Cl < 3,5-di-Cl < 2-Cl < 2,3,5-tri-Cl < 2,3,6-tri-Cl < 2,6-di-Cl < tetra-Cl [1]. The 3,5-dichloro isomer elutes later than the parent compound and the 3-Cl mono-substituted analog, but significantly earlier than the 2,6-dichloro isomer (which exhibits maximal retention) [1]. This retention behavior is governed primarily by substitution position rather than the number of chlorine atoms, with ortho-substitution (relative to formyl) increasing retention more than meta-substitution [1].

GC Retention
Head-to-head
Rank 6 of 10
Supports isomer-specific identification
SE-30 non-polar capillary column; retention order context
Gas chromatography Retention index Isomer separation Chlorinated benzaldehydes

Melting Point Comparison

3,5-Dichloro-4-hydroxybenzaldehyde exhibits a melting point of 150–154°C, which is substantially higher than the non-chlorinated parent 4-hydroxybenzaldehyde (115–116°C) and the 3-chloro mono-substituted analog (approximately 100–102°C) [1]. This elevated melting point reflects enhanced intermolecular interactions due to the symmetrical 3,5-dichloro substitution pattern, which increases molecular polarity and crystal lattice stability relative to the parent compound [1].

Melting Point
Context-dependent
Target: 150–154°C
Parent: 115–116°C
3-Cl analog: ~100–102°C
Supports ambient handling context
+35–38°C difference vs. parent; enhanced crystal lattice stability
Physical properties Melting point Thermal behavior Crystallinity

Agrochemical Intermediate Specificity

3,5-Dichloro-4-hydroxybenzaldehyde is specifically employed as the key intermediate in the synthesis of chloroxynil (hydroxydichlorobenzonitrile), a selective post-emergence herbicide [1]. The 3,5-dichloro-4-hydroxy substitution pattern is structurally essential for the subsequent conversion to the benzonitrile herbicide core via oxime formation and dehydration [1]. Alternative chlorinated benzaldehydes (e.g., 2,3-dichloro, 2,5-dichloro, or mono-chloro isomers) do not yield the correct benzonitrile substitution pattern required for herbicidal activity [1].

Intermediate Specificity
Class-level
Essential precursor for chloroxynil core
Class-level intermediate specificity
Data to verify for specific synthetic route; regioisomer-dependent
Agrochemical intermediate Herbicide synthesis Chloroxynil Selective herbicide

High-Yield Synthetic and Targeted Application Scenarios


Large-Scale Synthesis of Chloroxynil Herbicide

Agrochemical manufacturers synthesizing chloroxynil (3,5-dichloro-4-hydroxybenzonitrile)-based selective herbicides should procure 3,5-dichloro-4-hydroxybenzaldehyde as the essential precursor. The 90–92% yield achievable via optimized oxidative chlorination of p-cresol provides a cost-advantaged route for industrial production. Alternative chlorinated benzaldehyde regioisomers are structurally incompatible with the required benzonitrile substitution pattern [5].

SAR Studies of Antifungal Benzaldehydes

Medicinal chemistry groups investigating benzaldehyde scaffolds for antifungal drug discovery should include 3,5-dichloro-4-hydroxybenzaldehyde as a key comparator compound. Its MIC of 180 μg/mL against A. fumigatus establishes a baseline for evaluating how 3,5-dichloro substitution attenuates antifungal activity relative to ortho-hydroxylated analogs (MIC = 5–23 μg/mL) . This enables systematic SAR mapping of substitution effects on redox-mediated fungal growth inhibition.

GC Method Development for Chlorinated Aldehydes

Analytical laboratories developing GC purity assays for chlorinated benzaldehydes can leverage the well-characterized retention behavior of 3,5-dichloro-4-hydroxybenzaldehyde on non-polar SE-30 columns . The compound's intermediate retention rank (6 of 10 among chlorinated 4-hydroxybenzaldehydes) provides a reliable reference point for method development and isomer identification, ensuring accurate quality control of purchased materials.

Ambient-Stable Building Block for Combinatorial Libraries

Combinatorial chemistry and parallel synthesis platforms requiring an aldehyde building block with enhanced ambient stability should select 3,5-dichloro-4-hydroxybenzaldehyde over lower-melting analogs such as 4-hydroxybenzaldehyde (mp 115–116°C) . The elevated melting point (150–154°C) [5] reduces hygroscopicity and sublimation during storage and automated dispensing, improving weighing accuracy and shelf-life in compound management workflows.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Regioisomer-specific substitution pattern
Route-compatible intermediate verification
Antifungal benzaldehyde SAR studies
Substitution-dependent assay response
MIC and redox-mechanism review
GC analytical method development
Isomer-specific retention behavior
Retention-order based identity confirmation
Ambient-stable synthetic building block
Thermal and handling stability context
Storage and dispensing reproducibility

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